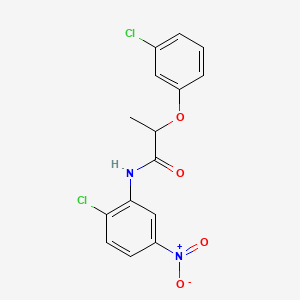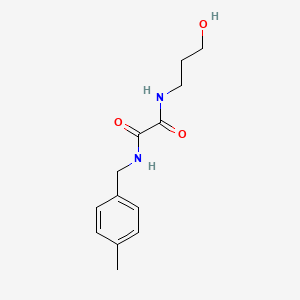
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide, also known as nitrobenzene, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using a specific method, which involves the reaction of 2-chloro-5-nitroaniline with 3-chlorophenoxyacetyl chloride.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in the regulation of cell proliferation and differentiation. It has also been shown to inhibit the activity of phosphatases, such as protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide has various biochemical and physiological effects on cells and tissues. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting specific signaling pathways involved in cell survival. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide in lab experiments include its specificity and potency in inhibiting specific enzymes and proteins involved in cellular processes. The compound is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, the limitations of using the compound include its potential toxicity and lack of selectivity for specific enzymes and proteins, which may lead to off-target effects and unintended consequences.
Future Directions
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide in scientific research. One potential direction is the development of more selective inhibitors that target specific enzymes and proteins involved in specific cellular processes. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, the compound may be useful for studying the role of specific signaling pathways in the development and progression of various diseases.
Synthesis Methods
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves the reaction of 2-chloro-5-nitroaniline with 3-chlorophenoxyacetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dichloromethane or chloroform, at a specific temperature and pressure. After the reaction is complete, the product is purified using various techniques, such as column chromatography or recrystallization, to obtain pure N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been used as a tool for studying the mechanism of action of various enzymes and proteins, such as kinases and phosphatases. It has also been used to investigate the role of specific signaling pathways in cellular processes, such as proliferation and differentiation.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-8-11(19(21)22)5-6-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVAAYRMUUFBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)


![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
